ATP-gamma Amidate

Myosin Binding Affinity Fluorescence Spectroscopy

ATP-gamma amidate (adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphoramidic acid) is a gamma-phosphate-modified adenosine triphosphate (ATP) analog where a terminal hydroxyl group is replaced by an amine, forming a phosphoramidate bond. First characterized in 1981, this compound serves as an isomer of the widely used analog adenosine 5'-[beta,gamma-imido]-triphosphate (AMPPNP).

Molecular Formula C10H17N6O12P3
Molecular Weight 506.2 g/mol
CAS No. 58430-80-1
Cat. No. B1235251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP-gamma Amidate
CAS58430-80-1
Synonymsadenosine triphosphate-gamma amidate
ATP-gamma amidate
Molecular FormulaC10H17N6O12P3
Molecular Weight506.2 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(N)O)O)O)N
InChIInChI=1S/C10H17N6O12P3/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(26-10)1-25-30(21,22)28-31(23,24)27-29(12,19)20/h2-4,6-7,10,17-18H,1H2,(H,21,22)(H,23,24)(H2,11,13,14)(H3,12,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyFCPWHIOZHGINMV-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATP-gamma Amidate (CAS 58430-80-1): A Non-Hydrolyzable ATP Analog for Conformational Trapping and Kinase Studies


ATP-gamma amidate (adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphoramidic acid) is a gamma-phosphate-modified adenosine triphosphate (ATP) analog where a terminal hydroxyl group is replaced by an amine, forming a phosphoramidate bond [1]. First characterized in 1981, this compound serves as an isomer of the widely used analog adenosine 5'-[beta,gamma-imido]-triphosphate (AMPPNP) [2]. Unlike ATP, which is rapidly hydrolyzed, ATP-gamma amidate exhibits remarkable resistance to enzymatic cleavage, making it a critical tool for stabilizing transient protein conformations, particularly in motor proteins and phosphotransferases. Its ability to induce distinct allosteric states without transferring its gamma-phosphate group underpins its specific utility in mechanistic enzymology and structural biology, differentiating it from both native ATP and other commonly used non-hydrolyzable analogs.

Why ATP-gamma Amidate Cannot Be Substituted by Generic ATP Analogs in Mechanistic Studies


Substituting ATP-gamma amidate with ATP or other gamma-modified analogs like ATP-gamma-S or AMPPNP is not functionally equivalent in experimental systems where conformational selection, non-hydrolytic activation, or specific binding kinetics are being measured. ATP is rapidly turned over, leading to a mixture of ATP, ADP, and Pi-bound states that obscure the structural and kinetic analysis of a single enzymatic state. While AMPPNP is also non-hydrolyzable, it targets a different bond (the beta-gamma bridging oxygen), resulting in distinct binding affinities and allosteric effects on proteins such as myosin [1]. ATP-gamma amidate uniquely stabilizes a closed' conformation without bond cleavage, induces a higher intrinsic fluorescence signature, and demonstrates slow dissociation kinetics from actomyosin complexes, properties that are quantitatively and qualitatively distinct from its analogs and essential for procuring the correct tool for specific biophysical assays [1].

Quantitative Differentiation of ATP-gamma Amidate from AMPPNP and ATP: Binding, Kinetics, and Conformation


Myosin S1 Binding Affinity: ATP-gamma Amidate vs. AMPPNP

ATP-gamma amidate binds to rabbit skeletal myosin subfragment 1 (S1) with a binding constant comparable to, but distinct from, the AMPPNP isomer. This difference in affinity contributes to the differential stabilization of myosin's closed' conformation [1].

Myosin Binding Affinity Fluorescence Spectroscopy Motor Protein

Superior Fluorescence Signal Enhancement by ATP-gamma Amidate Over ATP and AMPPNP

Upon binding to myosin S1, ATP-gamma amidate induces a larger increase in intrinsic tryptophan fluorescence than is observed with either ATP or its isomer AMPPNP. This indicates stabilization of a unique closed' conformation that is not maximally populated by other nucleotides [1].

Conformational Change Tryptophan Fluorescence Myosin Allostery

Extremely Slow Enzymatic Hydrolysis Rate of ATP-gamma Amidate by Myosin S1

The enzymatic cleavage of ATP-gamma amidate by myosin S1 is orders of magnitude slower than the hydrolysis of native ATP, classifying it as a very slowly hydrolyzed substrate rather than a true non-hydrolyzable analog, but one that effectively traps a pre-hydrolytic state on experimental timescales [1].

Enzyme Kinetics Hydrolysis Rate Myosin ATPase Substrate Analog

Slow Dissociation Kinetics from Actomyosin Complexes: ATP-gamma Amidate vs. ATP

The dissociation of the actomyosin complex (actin-S1) by ATP-gamma amidate and the subsequent release of the nucleotide from myosin are both strikingly slow compared to ATP. This prolonged interaction time can be exploited to capture transient intermediates [1].

Actomyosin Dissociation Rate Stopped-Flow Muscle Contraction

Key Procurement Scenarios for ATP-gamma Amidate Based on Quantitative Differentiation


Stabilizing the 'Closed' Conformation of Myosin for Fluorescence and Structural Studies

For researchers using intrinsic tryptophan fluorescence or FRET to monitor myosin conformational changes, ATP-gamma amidate is the superior choice. As shown in Section 3, it induces a higher fluorescence signal than ATP or AMPPNP, enabling a direct, high-sensitivity readout of the closed' state without the complication of rapid hydrolysis. This directly supports cryo-EM and X-ray crystallography studies aiming to trap this specific conformer [1].

Kinetic Studies of Weakly-Bound Actomyosin Intermediates

In stopped-flow and laser photolysis experiments requiring a prolonged observation window for actomyosin dissociation and reassociation, ATP-gamma amidate's remarkably slow dissociation and hydrolysis kinetics (Section 3) make it an essential reagent. Unlike ATP, which rapidly dissociates the complex, ATP-gamma amidate allows for the accumulation and detailed kinetic characterization of a weakly-bound intermediate state [1].

ATP-Analog Discrimination Assays in Kinase and ATPase Research

For enzymologists studying the specificity of the gamma-phosphate binding pocket in kinases or ATPases, ATP-gamma amidate provides a distinct steric and electronic profile versus ATP-gamma-S or AMPPNP. The quantitative binding data (Ka = 1.7 × 10^7 M^-1 for myosin S1) serves as a baseline for comparative structure-activity relationship (SAR) studies, helping to map the chemical requirements for nucleotide binding and catalysis [1].

Non-Hydrolytic Activation of ATP-Dependent Cellular Processes

In cell biology applications involving intracellular perfusion or permeabilized cell models to study ATP-dependent signaling without hydrolysis-driven turnover, the extremely slow enzymatic hydrolysis rate (2–3 × 10^-4 s^-1) of ATP-gamma amidate is a key differentiator. It allows for sustained activation of purinergic receptors or ATP-sensitive ion channels while minimizing phosphate accumulation, which can be a confounding factor in long-duration electrophysiological recordings [1].

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